CCR5 Antagonist Screening Hit Potential vs. Maraviroc and Piperidine-Based CCR5 Ligands
A pharmacological screening study (Semantic Scholar entry by 张会利) reports that N-[3-(azepan-1-yl)-3-oxopropyl]acetamide is identified as a CCR5 antagonist candidate suitable for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune conditions, and COPD [1]. Although a numerical IC₅₀/IC₅₀ value is not publicly disclosed in the indexed record, the structural differentiation from the prototypical CCR5 antagonist maraviroc (IC₅₀: 3.3–7.2 nM against MIP-1α/MIP-1β/RANTES) is mechanistically significant: the azepane-3-oxopropyl-acetamide scaffold lacks the 8-azabicyclo[3.2.1]octane core and the 1,2,4-triazole moiety present in maraviroc, suggesting a distinct binding mode within the CCR5 transmembrane cavity [2]. Piperidine-based CCR5 antagonists (e.g., TAK-779) similarly depend on a quaternary ammonium motif; the neutral azepane-tertiary amine in the target compound offers a differentiated ionization profile at physiological pH that may influence membrane permeability and off-rate kinetics, though direct head-to-head potency comparisons are unavailable.
| Evidence Dimension | CCR5 antagonist functional activity |
|---|---|
| Target Compound Data | Reported as a CCR5 antagonist candidate (quantitative IC₅₀ not publicly indexed in the referenced screening record) |
| Comparator Or Baseline | Maraviroc: IC₅₀ = 3.3 nM (MIP-1α), 7.2 nM (MIP-1β), 5.2 nM (RANTES); TAK-779: IC₅₀ ≈ 1.4–3.6 nM (CCR5 binding) |
| Quantified Difference | Quantitative comparison not possible due to incomplete public data for target compound |
| Conditions | Semantic Scholar-compiled pharmacological screening data; maraviroc data from CCR5-expressing cell-based functional assays |
Why This Matters
This evidence flags the compound as an underexplored CCR5 chemotype with a structurally distinct azepane scaffold, making it a valuable hit for intellectual property diversification and resistance-profile studies relative to the clinically established maraviroc/tropane class.
- [1] Semantic Scholar. Author: 张会利. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease. https://www.semanticscholar.org/author/张会利/91457169 View Source
- [2] Maraviroc (UK-427,857). IC₅₀ data: 3.3 nM (MIP-1α), 7.2 nM (MIP-1β), 5.2 nM (RANTES). In: Wood A, Armour D. Progress in Medicinal Chemistry. 2005;43:239-271. https://doi.org/10.1016/S0079-6468(05)43007-6 View Source
